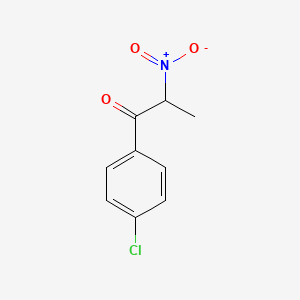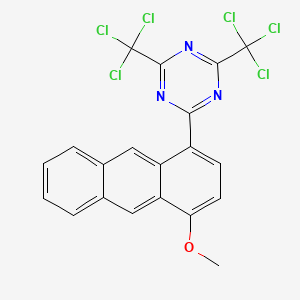
1-Propanone, 1-(4-chlorophenyl)-2-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 1-(4-chlorophenyl)-2-nitro- is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of propiophenone, where the phenyl ring is substituted with a chlorine atom at the para position and a nitro group at the ortho position
準備方法
Synthetic Routes and Reaction Conditions
1-Propanone, 1-(4-chlorophenyl)-2-nitro- can be synthesized through several methods. One common approach involves the nitration of 1-(4-chlorophenyl)-1-propanone. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the ortho position relative to the chlorine atom.
Industrial Production Methods
Industrial production of 1-Propanone, 1-(4-chlorophenyl)-2-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process.
化学反応の分析
Types of Reactions
1-Propanone, 1-(4-chlorophenyl)-2-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as sodium hydroxide, sodium methoxide, or primary amines in appropriate solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Reduction: 1-(4-chlorophenyl)-2-amino-1-propanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
科学的研究の応用
1-Propanone, 1-(4-chlorophenyl)-2-nitro- has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical agents.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: The compound is investigated for its biological activity and potential use in biochemical assays.
作用機序
The mechanism of action of 1-Propanone, 1-(4-chlorophenyl)-2-nitro- depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the chlorine atom can influence the compound’s reactivity and interaction with biological targets. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
類似化合物との比較
1-Propanone, 1-(4-chlorophenyl)-2-nitro- can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-1-propanone: Lacks the nitro group, making it less reactive in redox reactions.
1-(4-nitrophenyl)-1-propanone: Lacks the chlorine atom, which affects its reactivity and potential biological activity.
1-(4-chlorophenyl)-2-amino-1-propanone: The nitro group is reduced to an amino group, altering its chemical and biological properties.
特性
| 74261-45-3 | |
分子式 |
C9H8ClNO3 |
分子量 |
213.62 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-nitropropan-1-one |
InChI |
InChI=1S/C9H8ClNO3/c1-6(11(13)14)9(12)7-2-4-8(10)5-3-7/h2-6H,1H3 |
InChIキー |
ZQYMHNLDWHUMDS-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine](/img/no-structure.png)





